

Impact of precursor concentration on titanium sulfate yield

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Compound of Interest

Compound Name: Titanium(+4)sulfate hydrate

CAS No.: 19414-43-8

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Titanium Chemistry Support Hub

Subject: Optimization of Precursor Concentration for Titanium Sulfate Yield

Introduction: The "F-Value" Criticality

Welcome to the technical support center. You are likely here because your Titanium Sulfate (

or

) yields are inconsistent, or your digestion mass has solidified prematurely.

In the sulfate process, "precursor concentration" is not a single variable. It is a delicate balance defined by the Acid-to-Titania Ratio (The F-Value) and the Initial Acid Strength. The reaction between Titanium Dioxide (

) precursors (Ilmenite or Slag) and Sulfuric Acid (

) is governed by a competition between dissolution kinetics and hydrolytic stability.

This guide abandons generic advice to focus on the thermodynamic realities of your reactor.

Module 1: Critical Parameters & Mechanism

The Reaction Logic

The digestion is not a simple liquid-phase reaction; it is a heterogeneous solid-liquid reaction that transitions into a solid-phase curing stage.

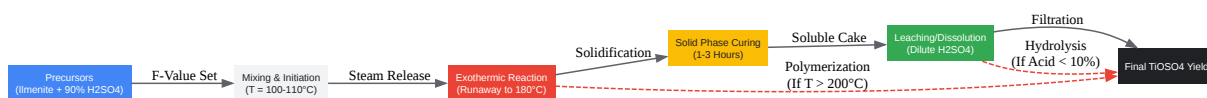
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Key Precursor Variables:

- Acid Strength: Must be 85% – 92%.
 - $< 80\%$: [1] * Reaction kinetics are too slow; incomplete attack of the ore.
 - $> 96\%$: * Lack of free water prevents the ionization required for attack; risk of passivation.
- The F-Value (Acid/TiO₂ Ratio): The mass ratio of active
to
.
 - Target: 1.7 – 2.2.
 - Mechanism: [2][3][4] You need excess acid to maintain the
in solution during the subsequent leaching. If the F-value drops below 1.5 during digestion, the titanium will hydrolyze back into insoluble metatitanic acid (
) inside the reactor.

Visualizing the Process Dynamics

The following diagram illustrates the workflow and where concentration failures typically occur.



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Figure 1: The Sulfate Process workflow. Note that the "Curing" phase is a solid-state reaction dependent on the initial acid concentration loaded in the "Precursors" step.

Module 2: Troubleshooting Guide

Scenario A: The "Concrete" Reactor (Solidification)

Symptom: The reaction mass solidifies into an insoluble rock-hard mass that cannot be leached. Root Cause: Polymerization due to thermal runaway or insufficient acid volume.

Diagnostic Question	Technical Reality	Corrective Action
Did T exceed 200°C?	At T > 200°C, dehydrates and polymerizes into insoluble anhydrous sulfates.	Reduce Precursor Concentration. Lower the initial acid concentration to 85-88% to moderate the exotherm. Inject air cooling if T rises >180°C.
Is F-Value < 1.6?	Insufficient liquid volume (acid) creates a "dry" cake with poor porosity, preventing solvent penetration during leaching.	Increase Acid Loading. Target an F-value of 1.8. This ensures the cake remains porous (sponge-like) rather than cement-like.

Scenario B: Premature Hydrolysis (White Precipitate)

Symptom: White solids form immediately upon adding water/dilute acid to dissolve the cake. Root Cause: Localized acidity drop.

is stable only in highly acidic environments.

- The Mechanism: When water contacts the cake, if the local acid concentration drops below ~10-12%,
.
- The Fix: Never leach with pure water. Always use a dilute sulfuric acid solution (approx. 5-10%) as the leaching solvent to maintain the stability window.

Scenario C: Low Yield (< 85%)

Symptom: Large amounts of black/grey residue remain after filtration. Root Cause: Incomplete attack due to "Acid Starvation" at the particle surface.

- The Fix: Increase the Acid-to-Ore Ratio.
- Optimization: Ensure particle size is milled to -325 mesh. Large particles suffer from "shrinking core" limitations where the acid cannot penetrate the sulfated outer shell.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of stable Titanyl Sulfate solution from Ilmenite/Slag.

Step 1: Precursor Preparation

- Milling: Grind Titanium precursor (Ilmenite) to < 45 microns (-325 mesh).
- Acid Selection: Prepare 88%
.
 - Why? 98% acid reacts too vigorously and lacks the water necessary to solubilize the iron sulfates initially.

Step 2: Digestion (The "Black Pot" Reaction)

- Ratio Setup: Mix Precursor and Acid to achieve an Acid-to-TiO₂ mass ratio of 2:1.
- Initiation: Heat the slurry to 110°C with agitation.

- The Exotherm: Stop heating once the temperature spikes. The reaction is autogenous and will reach 170-180°C.
 - Critical Check: Monitor viscosity.[5] As the mixture thickens, reduce agitation speed to prevent motor burnout, but do not stop until solidification begins.

Step 3: Curing (Crucial for Yield)

- Baking: Allow the solidified porous cake to sit at 160-180°C for 2 to 3 hours.
- Mechanism: This solid-state diffusion allows the acid to penetrate the core of unreacted particles. Skipping this step reduces yield by 15-20%.

Step 4: Leaching

- Solvent: Prepare a 10%

solution (do not use water).
- Temperature: Maintain leaching temperature at 60-70°C.
 - Warning: Do not exceed 85°C during leaching, or uncontrolled hydrolysis will occur.

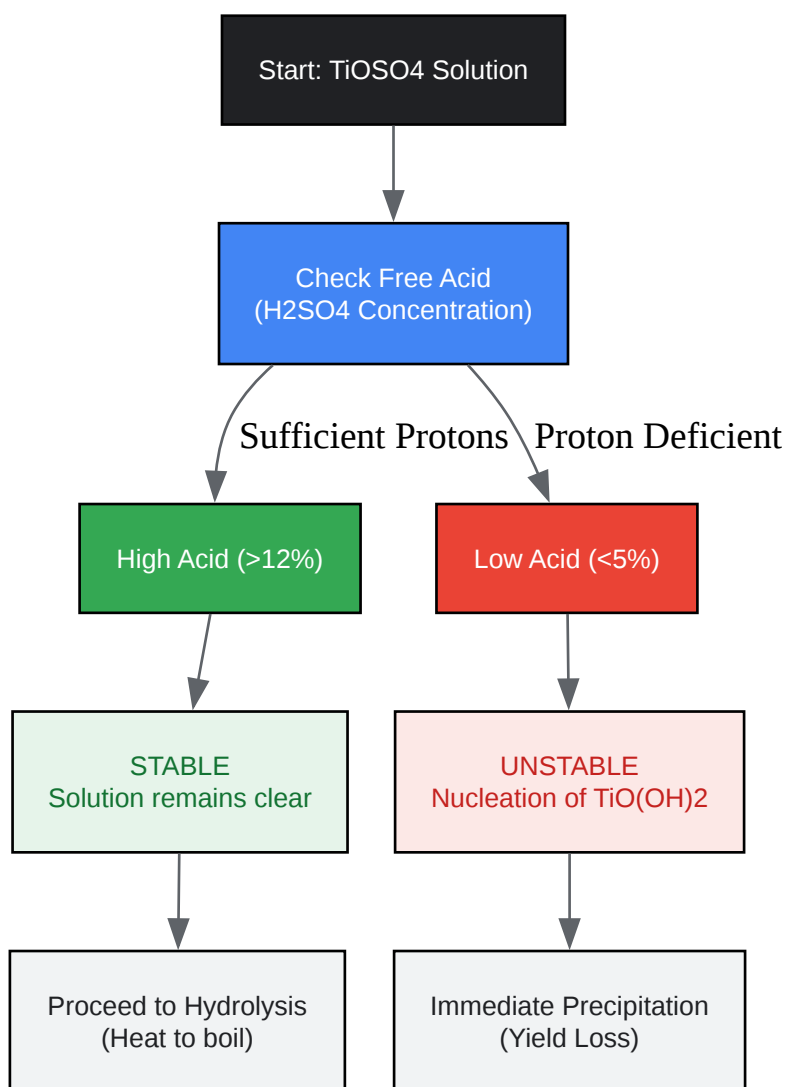
Module 4: Data & Performance Metrics

The following table summarizes the impact of Acid Concentration on Yield, based on standard hydrometallurgical data [1, 2].

Initial Acid Conc. (wt%)	Reaction Rate	Max Temp Reached	Typical Ti Yield	Risk Factor
60 - 70%	Slow	< 130°C	50 - 65%	Incomplete digestion; slurry remains liquid.
80 - 85%	Moderate	150 - 160°C	85 - 90%	Ideal balance of control and yield.
88 - 92%	Fast	170 - 190°C	92 - 96%	Optimal Industry Standard.
> 96%	Violent	> 210°C	< 80%	Polymerization; "sandy" insoluble residue.

Module 5: Stability Logic Diagram

This decision tree helps you balance concentration vs. stability.



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Figure 2: Stability logic. High precursor acid concentration is required to prevent premature hydrolysis before the controlled precipitation step.

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